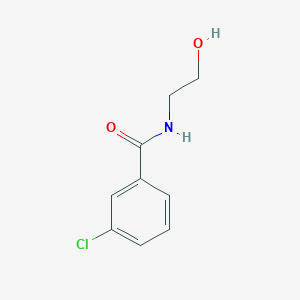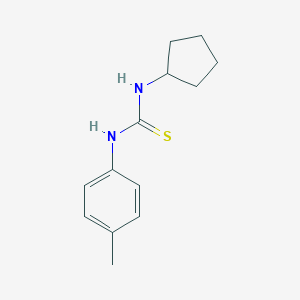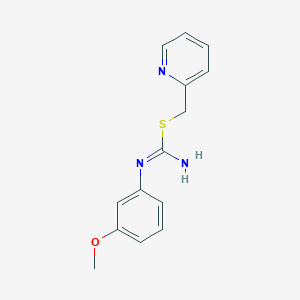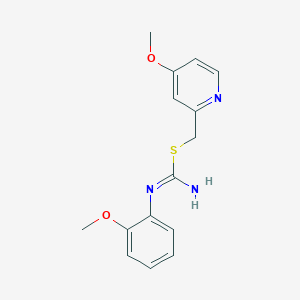
3-chloro-N-(2-hydroxyethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-(2-hydroxyethyl)benzamide is an organic compound with the molecular formula C9H10ClNO2 It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom at the third position and an N-(2-hydroxyethyl) group
Wissenschaftliche Forschungsanwendungen
Chemical Stability and Reactivity
Studies have explored the chemical behavior of compounds structurally related to 3-chloro-N-(2-hydroxyethyl)benzamide, such as its derivatives' degradation under various conditions. For example, the degradation studies of 4-(chloromethyl)-3-nitro-N-(2-hydroxyethyl)benzamide under hydrolysis conditions revealed insights into its intrinsic stability and degradation products, highlighting its potential as an antitumor agent (Santos et al., 2013).
Kinetic Studies and Chemical Synthesis
Kinetic studies have also been conducted on benzamide derivatives, providing valuable information about their reactivity. Research on the rate constants for the breakdown of N-(hydroxymethyl)benzamide derivatives, including those with chlorine substituents, in water at different pH levels, contributes to our understanding of their chemical behavior in aqueous environments (Tenn et al., 2001).
Biological Activity Studies
A series of chloro-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides have been investigated for their biological activity. These compounds were tested against various mycobacterial, bacterial, and fungal strains, showing comparable or higher activity than standard drugs like isoniazid and fluconazole. This study underscores the potential of such compounds in antimicrobial applications (Imramovský et al., 2011).
Material Science and Catalysis
In material science, research has explored the synthesis of 2-arylbenzoxazole derivatives via copper-catalyzed reactions involving N-(2-chloro-phenyl)-2-halo-benzamides and primary amines. This process demonstrates the utility of these compounds in synthesizing complex molecular structures, offering a pathway for producing materials with specific properties (Miao et al., 2015).
Antimicrobial Applications
Further, the synthesis and evaluation of N-(3-hydroxy-2-pyridyl) benzamides have shown antibacterial activity against various bacteria, including E. coli and S. aureus. This highlights the potential use of such compounds in developing new antibacterial agents (Mobinikhaledi et al., 2006).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-(2-hydroxyethyl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with ethanolamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-chlorobenzoyl chloride+ethanolamine→this compound+HCl
The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The
Eigenschaften
IUPAC Name |
3-chloro-N-(2-hydroxyethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-8-3-1-2-7(6-8)9(13)11-4-5-12/h1-3,6,12H,4-5H2,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQQLFYOIGBNNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-methylene-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-one](/img/structure/B373996.png)
![10-(4-methyl-1-piperazinyl)-5H-dibenzo[a,d]cyclohepten-5-one](/img/structure/B373997.png)
![2-bromoethyl 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl ether](/img/structure/B373999.png)
![2-[4-(dibenzylamino)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B374002.png)

![2-{[1-(4-Ethylphenyl)ethoxy]carbonyl}benzoic acid](/img/structure/B374011.png)
![N,N-dimethyl-N-[2-(2-phenylethyl)benzyl]amine](/img/structure/B374013.png)


![1-(4-Amino-3,5-dichlorophenyl)-2-(6,11-dihydrodibenzo[b,e]thiepin-11-ylamino)ethanol](/img/structure/B374019.png)




